(1-(Pyridin-2-yl)cyclopropyl)methanamine

Übersicht

Beschreibung

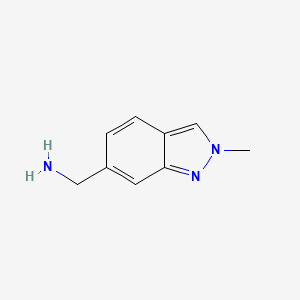

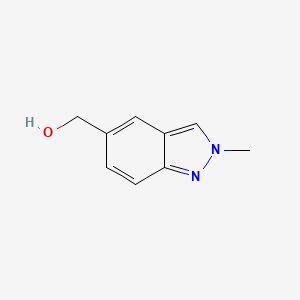

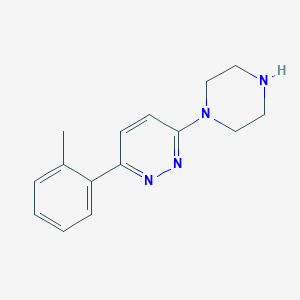

“(1-(Pyridin-2-yl)cyclopropyl)methanamine” is a chemical compound with the molecular weight of 221.13 . The IUPAC name for this compound is [1- (2-pyridinyl)cyclopropyl]methanamine . It is typically stored at room temperature and appears as a powder .

Synthesis Analysis

The synthesis of compounds similar to “(1-(Pyridin-2-yl)cyclopropyl)methanamine” has been reported in the literature. For instance, a novel class of highly efficient Ruthenium catalysts based on the 1- (pyridin-2-yl)methanamine motif has been developed . The key role is played by 1- (pyridin-2-yl)methanamine (Pyme) type ligands which in combination with appropriate phosphanes afforded ruthenium systems of unprecedented high catalytic activity and productivity for the reduction of ketones and aldehydes .Molecular Structure Analysis

The InChI code for “(1-(Pyridin-2-yl)cyclopropyl)methanamine” is 1S/C9H12N2.2ClH/c10-7-9(4-5-9)8-3-1-2-6-11-8;;/h1-3,6H,4-5,7,10H2;2*1H .Chemical Reactions Analysis

The compound has been used in the development of novel ruthenium complexes displaying high performance in the catalytic asymmetric transfer hydrogenation of ketones with 2-propanol . The key role is played by 1- (pyridin-2-yl)methanamine (Pyme) type ligands which in combination with appropriate phosphanes afforded ruthenium systems of unprecedented high catalytic activity and productivity for the reduction of ketones and aldehydes .Physical And Chemical Properties Analysis

“(1-(Pyridin-2-yl)cyclopropyl)methanamine” is a powder that is stored at room temperature . The compound has a molecular weight of 221.13 .Wissenschaftliche Forschungsanwendungen

Application 1: Anti-Fibrosis Activity

- Scientific Field : Medicinal Chemistry

- Summary of the Application : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . These compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .

- Methods of Application : The compounds were synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . The study of anti-fibrosis activity was evaluated by Picro-Sirius red staining, hydroxyproline assay, and ELISA detection of Collagen type I alpha 1 (COL1A1) protein expression .

- Results or Outcomes : Among the compounds, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) showed the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively . These compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .

Application 2: Synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines

- Scientific Field : Organic Chemistry

- Summary of the Application : N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .

- Methods of Application : N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free . Whereas 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added .

- Results or Outcomes : The versatile 3-bromoimidazopyridines could be further transferred to other skeletons .

Application 3: Underwater Anechoic Coating Technology

- Scientific Field : Marine Science

- Summary of the Application : The underwater anechoic coating technology, which considers pressure resistance and low-frequency broadband sound absorption, has become a research hotspot in underwater acoustics . It has received wide attention to address the increasingly advanced low-frequency sonar detection technology and adapt to the working environment of underwater vehicles in deep submergence .

- Methods of Application : The study reviews the research status of underwater acoustic structures under hydrostatic pressure from the aspects of sound absorption mechanisms, analysis methods, and structural designs .

- Results or Outcomes : The paper summarizes the challenges and research trends encountered by underwater anechoic coating technology under hydrostatic pressure .

Application 4: Synthesis of Functionalized Silica Nanoparticles

- Scientific Field : Nanotechnology

- Summary of the Application : Functionalized silica nanoparticles (SiO2 NPs) have attracted great attention due to their promising distinctive, versatile, and privileged physiochemical characteristics . These enhanced properties make this type of functionalized nanoparticles particularly appropriate for different applications .

- Methods of Application : The paper discusses the recent progress in the fabrication of functionalized silica nanoparticles and their attractive applications that have been extensively highlighted .

- Results or Outcomes : The applications of functionalized silica nanoparticles include advanced catalysis, drug-delivery, biomedical applications, environmental remediation applications, and wastewater treatment .

Application 5: Luminescent Imidazo[1,5-a]pyridine Derivatives

- Scientific Field : Materials Science

- Summary of the Application : This class of aromatic heterocycles has great potential in several research areas, from materials science to the pharmaceutical field .

- Methods of Application : The paper reviews the recent innovations reported in different technological applications of imidazo[1,5-a]pyridine derivatives .

- Results or Outcomes : The applications of these derivatives include optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .

Application 6: Anti-Fibrosis Activity of Pyrimidine Derivatives

- Scientific Field : Medicinal Chemistry

- Summary of the Application : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .

- Methods of Application : The compounds were synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . The study of anti-fibrosis activity was evaluated by Picro-Sirius red staining, hydroxyproline assay, and ELISA detection of Collagen type I alpha 1 (COL1A1) protein expression .

- Results or Outcomes : Among the compounds, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) showed the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively . These compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .

Safety And Hazards

Zukünftige Richtungen

The excellent properties of these complexes are expected to have implications for the design of a new generation of catalysts . The development of novel ruthenium complexes displaying high performance in the catalytic asymmetric transfer hydrogenation of ketones with 2-propanol provides an alternative to the hydrogenation with dihydrogen .

Eigenschaften

IUPAC Name |

(1-pyridin-2-ylcyclopropyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-7-9(4-5-9)8-3-1-2-6-11-8/h1-3,6H,4-5,7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAYWXWONVPWAMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CN)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10651840 | |

| Record name | 1-[1-(Pyridin-2-yl)cyclopropyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-(Pyridin-2-yl)cyclopropyl)methanamine | |

CAS RN |

812640-83-8 | |

| Record name | 1-[1-(Pyridin-2-yl)cyclopropyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine](/img/structure/B1387026.png)

![3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid](/img/structure/B1387028.png)